(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Attachment of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with a hydroxyl group on the pyrrolidine ring.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone structure through an aldol condensation reaction between a thiophene derivative and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
(E)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-5-12(11-18)20-14-10-16-6-7-17-14/h1-4,6-7,9-10,12H,5,8,11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFBRBQGGISAAY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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